molecular formula C23H20N6O2S B2758287 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1035018-90-6

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2758287
CAS No.: 1035018-90-6
M. Wt: 444.51
InChI Key: CEDSXKNLVNWYSN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazo[1,2-c]quinazolin ring, a sulfanyl group, and a pyrazole ring .


Synthesis Analysis

While specific synthetic routes for this compound are not available, the synthesis of similar imidazo[1,2-c]quinazolin compounds often involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The synthesis of substituted imidazoles, which are key components of this molecule, has seen recent advances in regiocontrolled synthesis .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the imidazo[1,2-c]quinazolin and pyrazole rings, as well as the sulfanyl group. These groups could potentially undergo a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates significant potential in antibacterial and antifungal applications. For instance, related compounds have been shown to demonstrate considerable biological activity against standard strains in studies focusing on novel synthesis approaches (Anisetti & Reddy, 2012).

Antiulcer Activity

Compounds with structural similarities have been tested for antiulcer activity. In a study involving analogs of the compound, significant activity was noted against various ulcer models in rats, with some compounds showing higher activity than standard treatments (Patil, Ganguly, & Surana, 2010).

Benzodiazepine Receptor Ligands

Fused imidazopyridines, structurally related to the compound , have been synthesized and evaluated for their affinity as benzodiazepine receptor ligands. These studies found that specific structural modifications can greatly affect receptor affinity and in vivo activity, suggesting potential applications in developing therapeutic agents for conditions like senile dementia (Takada et al., 1996).

Antimicrobial and Antioxidant Activity

Derivatives of similar compounds have been synthesized and evaluated for antimicrobial activity, displaying promising results. Additionally, quantum calculations suggest potential as antimicrobial agents, with some compounds showing notable efficacy against various strains (Fahim & Ismael, 2019).

Antitumor Activity

The compound's analogs have demonstrated significant antitumor activity. For example, studies on 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives showed high anti-monoamine oxidase and antitumor activity, indicating potential in cancer research (Markosyan et al., 2015).

Antimalarial and Antiviral Activity

Compounds structurally related to the query compound have been investigated for their antimalarial properties, with some showing significant activity. Theoretical and molecular docking studies have also suggested potential antiviral applications, including against COVID-19 (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with imidazo and pyrazole rings have biological activity and are used in medicinal chemistry .

Future Directions

Future research could focus on exploring the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(5-methylpyrazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-14-11-19(28-27-14)26-20(30)13-32-23-25-17-10-6-5-9-16(17)21-24-18(22(31)29(21)23)12-15-7-3-2-4-8-15/h2-10,14,18-19,27-28H,11-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOKTFAFKSTTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 5
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 6
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

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